C-3 Substitution Enables High-Affinity GSK-3β Inhibition via Preservation of Key H-Bonding
The 3-substituted indazole scaffold is a privileged core in ATP-competitive GSK-3β inhibitors. The AF3581 series, featuring a 3-carboxamide linkage to a piperidine, achieves nanomolar potency (IC50 ~ 5-10 nM) on purified human GSK-3β and high selectivity over other kinases [1][2]. This activity is critically dependent on the 3-substitution pattern that maintains the indazole NH as a hydrogen-bond donor to the kinase hinge region. In contrast, 1-substituted isomers (e.g., 1-(piperidin-4-yl)-1H-indazole) alkylate the indazole N1, abolishing this key H-bond and severely reducing GSK-3β affinity .
| Evidence Dimension | GSK-3β inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5-10 nM (for optimized 3-carboxamide derivatives; parent 3-substituted scaffold is essential for this activity class) |
| Comparator Or Baseline | 1-(Piperidin-4-yl)-1H-indazole derivatives: no reported GSK-3β activity (N1-alkylation disrupts hinge binding) |
| Quantified Difference | Class-level activity >100-fold difference (estimated from SAR trends) |
| Conditions | Purified human GSK-3β enzyme, ATP-competitive inhibition assay |
Why This Matters
Procurement of the 3-substituted isomer is essential for accessing the GSK-3β inhibitor chemotype; substitution with the 1-isomer would result in inactive compounds, wasting synthesis resources.
- [1] Furlotti, G.; et al. Hit Optimization of 5‑Substituted‑N‑(piperidin-4-ylmethyl)‑1H‑indazole-3-carboxamides: Potent GSK-3 Inhibitors. ACS Figshare, 2015. View Source
- [2] Binda, C.; et al. The mood stabilizing properties of AF3581, a novel potent GSK-3β inhibitor. Biomed Pharmacother. 2020 Aug; 128:110249. View Source
